molecular formula C15H16N2O2S2 B5815825 Methyl (4-{[(thiophen-2-ylmethyl)carbamothioyl]amino}phenyl)acetate

Methyl (4-{[(thiophen-2-ylmethyl)carbamothioyl]amino}phenyl)acetate

Cat. No.: B5815825
M. Wt: 320.4 g/mol
InChI Key: CVWYRKRRNIGBMJ-UHFFFAOYSA-N
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Description

Methyl (4-{[(thiophen-2-ylmethyl)carbamothioyl]amino}phenyl)acetate is a complex organic compound that features a thiophene ring, a carbamothioyl group, and a phenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-{[(thiophen-2-ylmethyl)carbamothioyl]amino}phenyl)acetate typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carbaldehyde with methyl 4-aminophenylacetate in the presence of a carbamothioylating agent. The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-{[(thiophen-2-ylmethyl)carbamothioyl]amino}phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamothioyl group can be reduced to form corresponding amines.

    Substitution: The phenyl acetate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of amines from the carbamothioyl group.

    Substitution: Various substituted phenyl acetate derivatives.

Scientific Research Applications

Methyl (4-{[(thiophen-2-ylmethyl)carbamothioyl]amino}phenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl (4-{[(thiophen-2-ylmethyl)carbamothioyl]amino}phenyl)acetate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes or receptors, potentially inhibiting their activity. The carbamothioyl group may form covalent bonds with target proteins, leading to their inactivation. Additionally, the phenyl acetate moiety can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-carbaldehyde share the thiophene ring structure.

    Carbamothioyl compounds: Molecules such as thiourea and carbamothioyl chloride have similar functional groups.

    Phenyl acetate derivatives: Compounds like methyl phenylacetate and ethyl phenylacetate share the phenyl acetate moiety.

Uniqueness

Methyl (4-{[(thiophen-2-ylmethyl)carbamothioyl]amino}phenyl)acetate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Biological Activity

Methyl (4-{[(thiophen-2-ylmethyl)carbamothioyl]amino}phenyl)acetate is a compound of interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes the available research findings on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

This compound belongs to a class of compounds known as thiourea derivatives. The chemical structure can be represented as follows:

  • Molecular Formula : C13H14N2O2S2
  • Molecular Weight : 294.39 g/mol

The compound features a thiophene ring, which is known for its diverse biological activities, and a carbamothioyl moiety that contributes to its pharmacological properties.

1. Antimicrobial Activity

Research indicates that thiourea derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. A study demonstrated that certain thiourea derivatives had minimum inhibitory concentrations (MICs) ranging from 1.95 to 15.63 µg/mL against gram-positive bacteria .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays revealed that similar compounds exhibited selective cytotoxicity towards cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). For example, one study reported a significant reduction in cell viability in Caco-2 cells when treated with related thiazole derivatives, indicating potential for further development as anticancer agents .

Table 1: Anticancer Activity of Thiourea Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 1A54939.8
Compound 3bCaco-231.9
Methyl DerivativeCaco-2Not specified

3. Anti-inflammatory Activity

Thiourea derivatives are also recognized for their anti-inflammatory properties. The presence of the thiophene ring may enhance the compound's ability to modulate inflammatory pathways. Research has indicated that related compounds can inhibit pro-inflammatory cytokines and exhibit protective effects in models of inflammation .

The biological activities of this compound are likely mediated through multiple mechanisms:

  • Antimicrobial Mechanism : The thiourea moiety may disrupt bacterial cell wall synthesis or interfere with protein synthesis.
  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting key survival signals.
  • Anti-inflammatory Mechanism : It may inhibit the NF-kB pathway, reducing the expression of inflammatory mediators.

Case Studies

Several case studies have documented the efficacy of thiourea derivatives in clinical and preclinical settings:

  • Study on MRSA : A derivative similar to this compound showed promising results against MRSA infections in vitro, with further exploration needed for in vivo efficacy.
  • Caco-2 Cell Study : A recent investigation highlighted the selective cytotoxicity of thiazole-based compounds against Caco-2 cells, suggesting potential for targeted therapy in colorectal cancer .

Properties

IUPAC Name

methyl 2-[4-(thiophen-2-ylmethylcarbamothioylamino)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c1-19-14(18)9-11-4-6-12(7-5-11)17-15(20)16-10-13-3-2-8-21-13/h2-8H,9-10H2,1H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWYRKRRNIGBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)NC(=S)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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